Mono(2-Heptyl) Phthalate-d4
Description
Contextualization of Phthalate (B1215562) Ester Research and Their Ubiquity
Phthalate esters (PEs) are a class of synthetic organic chemicals widely produced and utilized in a vast array of industrial and consumer products. frontiersin.org Their primary function is as plasticizers, substances added to plastics, particularly polyvinyl chloride (PVC), to enhance flexibility, durability, and transparency. frontiersin.orgchiron.no This has led to their incorporation into countless everyday items, including food packaging, construction materials, cosmetics, pharmaceuticals, and medical devices. frontiersin.orgchiron.no
Due to their extensive use and the fact that they are not chemically bound to the polymer matrix, phthalates can leach, migrate, or evaporate from products, leading to their widespread distribution in the environment. sfu.ca Consequently, PEs are considered ubiquitous environmental contaminants, detected in various matrices such as water, soil, air, and sediment. frontiersin.orgiwaponline.com The continuous release from industrial and urban sources contributes significantly to their presence in aquatic ecosystems, including rivers, lakes, and oceans. frontiersin.orgiwaponline.com Human exposure to phthalates is constant and occurs through multiple pathways, including ingestion of contaminated food and water, inhalation of indoor air, and dermal absorption from personal care products. researchgate.net
Significance of Monoester Metabolites in Phthalate Biotransformation
Once phthalate diesters enter a biological system, they are rapidly metabolized. nih.gove-apem.org The initial and crucial step in this biotransformation process is the hydrolysis of one of the ester linkages by enzymes such as lipases and esterases, primarily in the gut and liver. nih.govnih.gov This reaction results in the formation of the corresponding phthalate monoester and an alcohol. nih.gov These monoester metabolites are often considered the primary and, in many cases, the more biologically active form of the phthalate. sfu.canih.gov
The metabolic fate of the monoester depends on the length and structure of the remaining alkyl chain. e-apem.orgnih.gov For low-molecular-weight phthalates, the monoester is the principal metabolite excreted in urine. e-apem.org In the case of high-molecular-weight phthalates, the monoester can undergo further phase I metabolic reactions, such as oxidation and hydroxylation of the alkyl side chain, leading to the formation of more hydrophilic secondary metabolites. nih.gove-apem.org These metabolites, along with the primary monoesters, can then undergo phase II conjugation, typically with glucuronic acid, to facilitate their excretion from the body, primarily in urine. researchgate.netnih.gov The measurement of these urinary monoester metabolites is a reliable method for assessing human exposure to the parent phthalate compounds. e-apem.org
Rationale for Research on Deuterated Phthalate Metabolites
In analytical chemistry, particularly in quantitative analysis using techniques like mass spectrometry (MS), the use of internal standards is critical for achieving precision and accuracy. clearsynth.compubcompare.ai An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished from it by the analytical instrument. researchgate.net Stable isotope-labeled compounds, such as those containing deuterium (B1214612) (a stable isotope of hydrogen), are considered the gold standard for this purpose. clearsynth.comresearchgate.net
Deuterated internal standards offer several advantages:
Correction for Matrix Effects: Biological and environmental samples are often complex matrices containing numerous compounds that can interfere with the analysis, either enhancing or suppressing the analyte signal. Since a deuterated standard has nearly identical physicochemical properties to the unlabeled analyte, it will experience similar matrix effects, allowing for accurate correction. clearsynth.com
Compensation for Analyte Loss: During sample preparation, which can involve extraction, cleanup, and derivatization steps, some of the analyte may be lost. A deuterated internal standard, added at the beginning of the process, will be lost at a similar rate, enabling accurate quantification of the original analyte concentration. nih.gov
Improved Accuracy and Precision: By accounting for variations in sample handling and instrument response, deuterated internal standards significantly improve the reliability and reproducibility of analytical methods. clearsynth.compubcompare.ai
The use of deuterated phthalate metabolites, therefore, allows researchers to precisely and accurately measure the low concentrations of these compounds in complex biological and environmental samples. nih.gov
Overview of Mono(2-Heptyl) Phthalate-d4 as a Research Standard
This compound is the deuterated analog of Mono(2-Heptyl) Phthalate. cymitquimica.com In this compound, four hydrogen atoms on the benzene (B151609) ring of the phthalate molecule have been replaced with deuterium atoms. cymitquimica.comscbt.com This isotopic labeling makes it an ideal internal standard for the quantification of its non-deuterated counterpart, Mono(2-Heptyl) Phthalate, in various analytical studies. cymitquimica.com
Its primary application is in research laboratories conducting biomonitoring studies to assess human exposure to di(2-heptyl) phthalate or in environmental studies measuring the extent of phthalate contamination. cymitquimica.com By using this compound as an internal standard in methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), scientists can achieve the high level of accuracy required to detect and quantify trace amounts of the corresponding metabolite. nih.gov
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 1,2-Benzenedicarboxylic Acid 1-(1-Methylhexyl) Ester-d4 |
| Synonyms | This compound |
| Molecular Formula | C₁₅H₁₆D₄O₄ |
| Molecular Weight | 268.34 g/mol |
Data sourced from references cymitquimica.comscbt.comclearsynth.com
Properties
Molecular Formula |
C₁₅H₁₆D₄O₄ |
|---|---|
Molecular Weight |
268.34 |
Synonyms |
1,2-Benzenedicarboxylic Acid 1-(1-Methylhexyl) Ester-d4; |
Origin of Product |
United States |
Advanced Analytical Methodologies for Detection and Quantification of Mono 2 Heptyl Phthalate D4
Principles of Stable Isotope-Labeled Internal Standards in Quantitative Analysis
In quantitative analysis, particularly when using techniques like gas chromatography-mass spectrometry (GC-MS), an internal standard is a substance added in a constant amount to samples, a blank, and calibration standards. The use of a stable isotope-labeled internal standard, such as Mono(2-Heptyl) Phthalate-d4, is the basis of the isotope dilution mass spectrometry (IDMS) method, which is considered a high-quality reference method for its accuracy and precision. nih.gov
The fundamental principle is that the labeled internal standard is chemically identical to the analyte of interest (the unlabeled compound), and thus exhibits nearly identical physical and chemical properties during sample preparation and analysis. nih.gov This includes similar behavior during extraction, derivatization, and chromatographic separation. However, the labeled standard is distinguishable from the native analyte by its mass-to-charge ratio (m/z) in a mass spectrometer due to the presence of heavier isotopes (in this case, deuterium). nih.gov
By adding a known quantity of this compound to a sample at the beginning of the analytical process, any loss of the target analyte during sample preparation steps (e.g., extraction, cleanup) will be mirrored by a proportional loss of the internal standard. researchgate.net The final quantification is based on the ratio of the response of the native analyte to the response of the stable isotope-labeled standard. nih.gov This approach effectively corrects for matrix effects and variations in instrument response, leading to highly accurate and reliable quantification. researchgate.netnih.gov
Sample Preparation Techniques for Diverse Matrices in Studies Involving this compound
The extraction and purification of phthalate (B1215562) monoesters from complex matrices like urine, water, or food products is a critical step prior to instrumental analysis. thermofisher.com The choice of technique depends on the matrix and the required level of sensitivity.
Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of phthalates from liquid samples. mdpi.com It is valued for its simplicity and efficiency in isolating analytes from interfering matrix components. mdpi.com The process involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase) that retains the analytes.
For phthalate metabolite analysis in aqueous samples like urine, reversed-phase cartridges, such as C18, are commonly employed. mdpi.com The general protocol involves conditioning the cartridge with a solvent like methanol followed by water, loading the sample (often after enzymatic hydrolysis to deconjugate metabolites), washing the cartridge to remove interfering substances, and finally eluting the analytes with an organic solvent. mdpi.comnih.gov An on-line SPE approach can also be utilized, where the extraction is directly coupled with the analytical instrument, improving automation and reducing sample handling. researchgate.net
Table 1: Example Solid-Phase Extraction (SPE) Protocols for Phthalate Metabolites
| Parameter | Protocol Example 1 | Protocol Example 2 |
|---|---|---|
| Matrix | Urine | Water |
| SPE Sorbent | C18 | Polystyrene-divinylbenzene |
| Sample Pre-treatment | Enzymatic hydrolysis with β-glucuronidase nih.gov | pH adjustment to 5.0 mdpi.com |
| Conditioning Solvent | Methanol, followed by water | Acetonitrile, followed by water |
| Wash Solvent | Water/Methanol mixture | Water |
| Elution Solvent | Acetonitrile or Ethyl Acetate | Methanol/Isopropanol mixture mdpi.com |
| Reference | nih.gov | mdpi.com |
Liquid-liquid extraction (LLE) is a classic sample preparation technique based on the differential partitioning of analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov For phthalate analysis, LLE is effective for a variety of sample types, including beverages and biological fluids. nih.govresearchgate.net
In a typical LLE procedure for non-alcoholic beverages, an internal standard solution is added to the sample, followed by an extraction solvent such as n-hexane. nih.gov The mixture is shaken vigorously to facilitate the transfer of the analytes from the aqueous phase to the organic phase. nih.govthermofisher.com After the phases separate, the organic layer containing the analytes is collected, concentrated, and prepared for analysis. nih.gov The efficiency of the extraction can be influenced by factors like the choice of solvent, pH of the aqueous sample, and the use of salting-out agents (e.g., NaCl) to improve phase separation. nih.govresearchgate.net
Table 2: Example Liquid-Liquid Extraction (LLE) Parameters for Phthalates
| Parameter | Protocol Example 1 | Protocol Example 2 |
|---|---|---|
| Matrix | Non-alcoholic beverages | Aqueous Samples |
| Extraction Solvent | n-Hexane nih.gov | Dichloromethane thermofisher.com |
| Key Steps | Addition of internal isotope standard, vigorous shaking for 7 minutes, addition of NaCl solution to remove emulsion. nih.gov | Spiking of sample with standards in acetone, addition of dichloromethane containing internal standard, vigorous shaking. thermofisher.com |
| Phase Separation | Standing for 5 minutes. nih.gov | Centrifugation. nih.gov |
| Post-Extraction | Collection and combination of organic phases. nih.gov | Transfer of organic layer to GC vial. thermofisher.com |
| Reference | nih.gov | thermofisher.com |
Phthalate monoesters contain a polar carboxylic acid group, which makes them less volatile and prone to adsorption during GC analysis. nih.gov Derivatization is a chemical modification process used to convert these polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby improving chromatographic peak shape and sensitivity. nih.gov
A common strategy is esterification, for example, using boron trifluoride-methanol complex to convert the carboxylic acid group into a methyl ester. nih.gov Another approach involves silylation, which replaces the acidic proton with a trimethylsilyl (TMS) group. However, derivatization adds extra steps to the analytical procedure and can introduce potential sources of error and contamination. nih.gov Consequently, significant research has been focused on developing GC-MS methods that can directly analyze phthalate monoesters without derivatization, which simplifies the process and reduces the use of potentially toxic reagents. nih.govresearchgate.net Such methods require careful optimization of injection parameters to prevent thermal degradation of the underivatized analytes. nih.gov
Chromatographic Separation Techniques Applied to this compound Analysis
Chromatography is the core technique for separating the target analytes from other components in the sample extract before detection. For phthalates, gas chromatography is the most common and effective approach. gcms.czrestek.com
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful and widely used platform for phthalate determination. gcms.czrestek.com The technique offers high chromatographic resolution, which is essential because structural similarities among different phthalates can make identification and quantification challenging. gcms.cz Many phthalates, for instance, produce a common fragment ion at m/z 149, making chromatographic separation critical to avoid co-elution and ensure accurate measurement. gcms.czrestek.com
In a typical GC-MS analysis, the prepared sample extract is injected into the GC system. A high injector temperature is often used to ensure the efficient vaporization of higher molecular weight phthalates. thermofisher.com The vaporized analytes are then carried by an inert gas (mobile phase) through a capillary column. The column's stationary phase separates the compounds based on their boiling points and polarity. Columns with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms) are very common for phthalate analysis. gcms.czoregonstate.edu
During the analysis, this compound co-elutes with its unlabeled counterpart, meaning they exit the GC column at the same time (have the same retention time). The MS detector then ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for simultaneous but distinct detection of the analyte and its labeled internal standard. nih.gov Quantification is performed using selected ion monitoring (SIM) mode, which enhances sensitivity by monitoring only specific ions characteristic of the target compounds. oregonstate.edu
Table 3: Representative Gas Chromatography (GC-MS) Method Parameters for Phthalate Analysis
| Parameter | Method Example 1 | Method Example 2 |
|---|---|---|
| GC System | Agilent 8890 GC 5977B MS oregonstate.edu | Not Specified |
| Column | DB-5MS oregonstate.edu | Rtx-440 or Rxi-XLB gcms.cz |
| Column Dimensions | 30 m x 0.25 mm, 0.25 µm film thickness (Typical) | 30 m x 0.25 mm, 0.25 µm film thickness (Typical) |
| Injection Mode | Splitless or Pulsed Split oregonstate.edu | Splitless |
| Injector Temperature | 250-320 °C thermofisher.com | 280 °C |
| Oven Program | Initial temp 60°C, ramp to 320°C | Initial temp 70°C, ramp to 330°C |
| Carrier Gas | Helium | Helium |
| MS Detection Mode | Selected Ion Monitoring (SIM) oregonstate.edu | Full Scan and/or SIM restek.com |
| Reference | oregonstate.edu | gcms.czrestek.com |
Method Validation and Quality Assurance in Analytical Studies of this compound
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For the analysis of phthalate monoesters in various matrices like human urine, these limits are crucial for low-level exposure assessment. nih.govresearchgate.net
LOD is typically determined as the concentration that produces a signal-to-noise (S/N) ratio of three, or it can be calculated based on the standard deviation of the response of blank samples. nih.gov The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy, often defined by an S/N ratio of ten or as the concentration where the relative standard deviation (%RSD) is within a specified limit (e.g., ≤20%). nih.govnih.gov
In methods utilizing this compound as an internal standard, the LOD and LOQ are established for the target, non-labeled analytes. Techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and gas chromatography-high resolution mass spectrometry (GC-HRMS) are commonly employed to achieve the low detection limits necessary for biomonitoring studies. nih.govnih.gov For instance, methods for various phthalate metabolites have achieved detection limits in the low nanogram-per-milliliter (ng/mL) or microgram-per-liter (µg/L) range. nih.govnih.govuzh.ch
Table 1: Examples of LOD and LOQ for Phthalate Metabolites in Analytical Methods This table presents typical LOD and LOQ values for various phthalate monoester analytes, which would be quantified using an isotope-labeled internal standard like this compound.
| Analyte | Matrix | Method | LOD | LOQ |
| Mono-n-butyl phthalate (MBP) | Urine | HPLC-MS/MS | 1.76 ng/mL | 5.86 ng/mL |
| Monoethyl phthalate (MEP) | Urine | HPLC-MS/MS | 5.33 ng/mL | 17.76 ng/mL |
| Mono-(2-ethylhexyl) phthalate (MEHP) | Urine | HPLC-MS/MS | 0.85 ng/mL | 2.82 ng/mL |
| oxo-MPHP | Urine | GC-HRMS | 0.05-0.1 µg/L | 0.15-0.3 µg/L |
| OH-MPHP | Urine | HPLC-MS/MS | 0.1-0.2 µg/L | Not Specified |
Precision and Accuracy Assessment
Precision and accuracy are critical for validating the reliability of an analytical method. Precision refers to the closeness of repeated measurements of the same sample and is typically expressed as the percent relative standard deviation (%RSD). Accuracy is the closeness of a measured value to the true value, often assessed through recovery studies of spiked samples and expressed as a percentage. nih.gov
Method validation involves assessing both intra-day precision (repeatability within a single day) and inter-day precision (reproducibility across different days). researchgate.net This is accomplished by analyzing quality control samples at multiple concentration levels (low, medium, and high) multiple times. For biomonitoring methods, acceptable precision is often defined as an RSD of less than 15-20%.
Accuracy is determined by spiking a known quantity of the analyte into a blank matrix (e.g., synthetic urine) and measuring the recovered concentration against the known amount. High recovery rates (typically 80-120%) indicate that the method accurately measures the analyte concentration. The use of an internal standard like this compound is instrumental in achieving high accuracy by correcting for analyte loss during sample preparation. nih.gov
Table 2: Example Precision and Accuracy Data for Phthalate Monoester Analysis This table illustrates typical precision and accuracy results for the analysis of target phthalate analytes in methods employing isotope dilution.
| Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Phthalate Mix | Low (3.91 ng/mL) | 1.74% - 14.24% | 2.7% - 14.0% | 81.84% - 125.32% |
| Phthalate Mix | Medium (7.81 ng/mL) | 1.74% - 14.24% | 2.7% - 14.0% | 81.84% - 125.32% |
| Phthalate Mix | High (15.63 ng/mL) | 1.74% - 14.24% | 2.7% - 14.0% | 81.84% - 125.32% |
| DPHP Metabolites | Spiked (10 µg/L) | Not Specified | 3.8% - 4.0% | 98% - 101% |
Matrix Effects and Internal Standard Correction
When analyzing complex biological or environmental samples, other components in the matrix can interfere with the analyte's signal, a phenomenon known as the matrix effect. researchgate.net In electrospray ionization mass spectrometry (ESI-MS), these effects can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can lead to inaccurate quantification. researchgate.net
The most effective way to compensate for these matrix effects is through the use of a stable isotope-labeled internal standard, a technique known as isotope dilution. nih.gov this compound is an ideal internal standard for its non-labeled analog, Mono(2-Heptyl) Phthalate. Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement during analysis. nih.gov However, it is distinguishable by the mass spectrometer due to the mass difference from the deuterium (B1214612) (d4) labels.
By adding a known amount of this compound to every sample, standard, and blank at the beginning of the sample preparation process, quantification is based on the ratio of the analyte's response to the internal standard's response. This ratio remains stable even if the absolute signal intensity of both compounds fluctuates due to matrix effects or variations in instrument performance. This approach ensures high precision and accuracy by correcting for variations in both sample preparation recovery and instrumental analysis. nih.govresearchgate.net
Table 3: Illustrative Example of Internal Standard Correction for Matrix Effects This table demonstrates how the analyte/internal standard ratio remains constant, enabling accurate quantification despite signal suppression.
| Sample Type | Analyte Signal (Arbitrary Units) | Internal Standard Signal (Arbitrary Units) | Analyte/IS Ratio | Conclusion |
| Clean Standard | 100,000 | 105,000 | 0.95 | Reference ratio in a clean matrix. |
| Sample with 50% Ion Suppression | 50,000 | 52,500 | 0.95 | Despite a 50% drop in absolute signals, the ratio remains the same, allowing for accurate calculation of the analyte concentration. |
| Sample with 20% Ion Enhancement | 120,000 | 126,000 | 0.95 | Despite a 20% increase in absolute signals, the ratio remains constant, ensuring accurate quantification. |
Environmental Occurrence, Distribution, and Fate Studies of Mono 2 Heptyl Phthalate and Its Deuterated Analog
Pathways of Environmental Introduction and Dissemination of Phthalate (B1215562) Monoesters
Phthalate monoesters, including Mono(2-Heptyl) Phthalate, enter the environment through several primary pathways. They are not typically produced commercially but are formed as primary metabolites from the breakdown of their parent compounds, phthalate diesters (PAEs). nih.govresearchgate.net PAEs are ubiquitous additives used to impart flexibility to plastics and are not chemically bound to the polymer matrix. nih.gov This allows them to leach, evaporate, or abrade from consumer and industrial products into the environment. researchgate.netfrontiersin.org
Once in the environment, PAEs can undergo partial hydrolysis to form the corresponding monoester and an alcohol. mst.dk However, a more significant pathway for the formation and introduction of phthalate monoesters into the environment is through metabolic processes in organisms. After ingestion or absorption of PAEs, organisms metabolize them into monoesters, which are then excreted, introducing these compounds into wastewater streams. nih.govresearchgate.net
Therefore, major points of entry for phthalate monoesters into the environment include:
Wastewater Treatment Plants (WWTPs): Effluents from WWTPs are a primary source of phthalates and their monoesters into aquatic systems. researchgate.netnih.gov These facilities receive domestic and industrial wastewater containing both the parent PAEs leached from products and the monoester metabolites excreted by humans.
Leaching from Waste: Landfills and waste disposal sites contain large quantities of plastic waste, from which PAEs can leach into the surrounding soil and groundwater, subsequently breaking down into monoesters. researchgate.net
Industrial Discharge: Direct discharge from industries that manufacture or use phthalates can introduce these compounds into waterways. nih.gov
Agricultural Practices: The use of plastic films in agriculture can lead to the contamination of soil with PAEs, which can then degrade into monoesters. nih.govtci-thaijo.org
The dissemination of these compounds is governed by their physicochemical properties. Monoesters are generally more water-soluble than their parent diesters, which influences their mobility in aquatic and soil systems. mst.dk
Monitoring and Detection of Mono(2-Heptyl) Phthalate in Aquatic Systems
Direct monitoring data for Mono(2-Heptyl) Phthalate in aquatic environments is scarce in publicly available literature. However, studies on analogous, more commonly used phthalates provide insight into the expected occurrence and concentration ranges of their monoester metabolites. The detection and quantification of these compounds in environmental samples are complex and often require sensitive analytical methods like gas chromatography-mass spectrometry (GC-MS). acs.orgnih.gov In such analyses, deuterated analogs like Mono(2-Heptyl) Phthalate-d4 serve as crucial internal standards to ensure accurate quantification by correcting for losses during sample preparation and analysis. acs.org
Studies of freshwater systems frequently detect the monoester metabolites of high-production-volume phthalates. For instance, a year-long monitoring study of the Tama River in Tokyo, Japan, consistently detected Mono-n-butyl-phthalate (MBP) and Mono-(2-ethylhexyl)-phthalate (MEHP). nih.gov The concentrations of these compounds were often comparable to or slightly lower than their parent diesters. nih.gov This indicates that monoesters are persistent enough to be measured in river systems, suggesting that Mono(2-Heptyl) Phthalate, if its parent compound is in use, could also be present.
Table 1: Concentrations of Selected Phthalate Monoesters in the Tama River, Japan (1999-2000)
| Compound | Concentration Range (μg/L) in Filtered Water |
| Mono-n-butyl-phthalate (MBP) | 0.010 - 0.480 |
| Mono-(2-ethylhexyl)-phthalate (MEHP) | 0.010 - 1.30 |
Source: Data from Suzuki et al., 2001. nih.gov
In marine environments, phthalate monoesters have been identified as important indicators of PAE pollution, sometimes being detected more frequently than the parent compounds. nih.govresearchgate.net Research conducted in the East China Sea found various monoesters in fish, prawns, and mollusks. nih.govresearchgate.net The distribution of these compounds was linked to the species' feeding habits and trophic level, with higher concentrations of some parent PAEs found in species that consume benthic organisms, suggesting accumulation in sediment. nih.govresearchgate.net The presence of monoesters like MEHP in seawater and sediments has been documented, highlighting their distribution across different marine compartments. researchgate.net
Wastewater treatment plants are a critical interface between human activities and the environment for phthalates. While WWTPs can remove a significant portion of phthalates, they are not completely effective, and their effluents are a major discharge pathway into aquatic environments. nih.govresearchgate.net Studies have shown that while the biochemical treatment stages can be effective at degrading some phthalates, the more lipophilic compounds tend to adsorb to sludge. researchgate.net Final effluents can still contain measurable concentrations of PAEs and their monoesters. For example, concentrations of DEHP, the parent of MEHP, in WWTP effluents have been reported to range from 0.083 to 6.6 μg/L. researchgate.net Given that monoesters are metabolites, their presence in raw sewage and incomplete removal during treatment leads to their release.
Table 2: Median Concentrations of DEHP (Parent of MEHP) in a French WWTP
| Sample Location | Median Concentration (μg/L) |
| Raw Wastewater | 42.95 |
| Final Effluent | 2.30 |
Source: Data for Di-(2-ethylhexyl) phthalate (DEHP) from Blanchi et al., 2012. witpress.com
Occurrence and Distribution in Terrestrial Matrices
The primary terrestrial matrix of concern for phthalate contamination is soil, where these compounds can accumulate from various sources.
Phthalates are introduced into soils through the application of sewage sludge as fertilizer, the use of plastic mulching in agriculture, and atmospheric deposition. tci-thaijo.orgpjoes.com Due to their hydrophobic nature, many PAEs adsorb strongly to soil and sediment particles. nih.gov The subsequent degradation in the soil can lead to the formation of monoesters. oup.com
Analytical methods have been developed for the simultaneous determination of both phthalate diesters and monoesters in soil, often using techniques like accelerated solvent extraction followed by ultra-performance liquid chromatography coupled with tandem mass spectrometry. researchgate.net Studies have found that Di(2-ethylhexyl) phthalate (DEHP) and Di-n-butyl phthalate (DBP) are often the most abundant PAEs in agricultural soils. tci-thaijo.orgmdpi.com While specific data for Mono(2-Heptyl) Phthalate is not available, the presence of these other monoesters' parent compounds implies that their metabolites, and by extension Mono(2-Heptyl) Phthalate, could also be present in contaminated soils.
Table 3: Comparison of PAE Concentrations in Different Agricultural Soils
| Region | Predominant PAEs | Total PAE Concentration Range (mg/kg) |
| Coastal South China | DEHP, DnBP | 0.445 - 4.473 |
| Czech Republic | DBP, DEHP | 0.21 - 3.47 |
Source: Data from Liu et al., 2021 mdpi.com and Daňková et al., 2015. pjoes.com
Sediment Analysis
Sediments act as a significant sink for hydrophobic organic compounds like phthalate esters and their metabolites. The analysis of these compounds in sediment is crucial for understanding their long-term fate and potential impact on benthic organisms. While specific quantitative data for Mono(2-Heptyl) Phthalate in sediments are not widely available, studies on other phthalate monoesters indicate their presence in both marine and freshwater sediments. For instance, a study on an urbanized marine inlet detected various monoalkyl phthalate esters in sediments at concentrations ranging from 0.1 to 20 ng/g dry weight epa.gov. Mono-n-butyl phthalate and mono-(2-ethylhexyl) phthalate were among the predominant metabolites found epa.gov.
The concentrations of phthalate esters in sediments can vary significantly depending on the proximity to industrial and urban sources. In the Bohai and Yellow Seas, the total concentrations of six major phthalate esters in sediment samples ranged from 1.4 to 24.6 ng/g nih.gov. Similarly, in the middle-lower Hanjiang River in China, the total concentration of six priority phthalate esters in sediments ranged from 1.12 × 10³ to 6.61 × 10³ ng/g nih.gov. These studies highlight the widespread distribution of phthalates in aquatic sediments. Given its structure, Mono(2-Heptyl) Phthalate is expected to adsorb to sediment particles due to its moderate hydrophobicity.
Table 1: Concentration of Selected Phthalate Monoesters in Aquatic Sediments
| Compound | Location | Concentration Range (ng/g dw) | Reference |
| Monoalkyl Phthalate Esters | Urbanized Marine Inlet | 0.1 - 20 | epa.gov |
| Di(2-ethylhexyl) phthalate (DEHP) | Bohai and Yellow Seas | Median: 3.77 | nih.gov |
| Di-n-butyl phthalate (DBP) | Bohai and Yellow Seas | Median: 0.91 | nih.gov |
| Σ6 Phthalate Esters | Middle-Lower Hanjiang River | 1,120 - 6,610 | nih.gov |
Note: Data for specific monoesters are limited; diester concentrations are provided for context.
The deuterated analog, this compound, is primarily used as an internal standard in analytical studies for the quantification of the non-deuterated form and is not expected to be found as an environmental contaminant. Its physical and chemical properties are nearly identical to the non-deuterated compound, and thus its environmental fate would be the same.
Atmospheric Presence and Transport of Phthalate Metabolites
The atmospheric presence and transport of phthalate esters can contribute to their widespread distribution, even in remote areas. While the parent diesters are more commonly studied in the atmosphere, their degradation can lead to the formation of monoester metabolites. The atmospheric transport of these metabolites is less understood.
Phthalate esters are semi-volatile organic compounds and can exist in both the gas and particulate phases in the atmosphere. Their partitioning between these phases influences their atmospheric transport and deposition. Higher molecular weight phthalates tend to associate more with particulate matter, which can lead to their long-range transport. Atmospheric degradation reactions, such as photo-oxidation, can lead to the formation of monoesters in the atmosphere, although this is considered a minor pathway compared to biological metabolism.
Studies have shown that atmospheric deposition is a significant source of phthalates to marine environments nih.gov. This suggests that phthalate metabolites formed in the atmosphere or re-volatilized from surfaces could also be subject to atmospheric transport and deposition, contributing to their presence in remote ecosystems.
Environmental Degradation Pathways of Mono(2-Heptyl) Phthalate
The environmental persistence of Mono(2-Heptyl) Phthalate is determined by its susceptibility to various degradation processes, including photolysis, hydrolysis, and biodegradation.
Photolytic Degradation Processes
Photolytic degradation, or photodegradation, is the breakdown of compounds by light. For phthalate esters, this process is generally considered to be slow in aqueous environments d-nb.info. The rate of photodegradation can be influenced by the presence of photosensitizing substances in the water.
Studies on the photodegradation of various phthalic acid esters (PAEs) have shown that the degradation rates can vary depending on the specific compound and the environmental conditions nih.govnih.gov. For instance, the photodegradation of dimethyl phthalate (DMP) and di-n-octyl phthalate (DOP) under simulated sunlight was found to be significantly faster in organic solvents compared to water nih.gov. The primary photodegradation mechanism for PAEs in water is proposed to be C-O bond cleavage nih.gov. While specific quantum yields for Mono(2-Heptyl) Phthalate are not available, it is expected to undergo slow photolytic degradation in the environment.
Hydrolytic Stability and Transformation
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For phthalate esters, hydrolysis of the ester bond is a potential degradation pathway. However, the abiotic hydrolysis of phthalate esters under typical environmental pH conditions (pH 5-9) is generally a very slow process d-nb.info. The half-lives for aqueous hydrolysis of many phthalate diesters are on the order of years d-nb.info.
The hydrolysis of the second ester linkage in a monoester like Mono(2-Heptyl) Phthalate to form phthalic acid and 2-heptanol is also expected to be a slow abiotic process. The rate of hydrolysis is significantly influenced by pH, with faster rates occurring under acidic or alkaline conditions not typically found in the natural environment.
Biotic Degradation Mechanisms (e.g., Microbial Metabolism)
Biotic degradation by microorganisms is considered the primary and most effective pathway for the removal of phthalate esters and their monoester metabolites from the environment d-nb.infonih.govresearchgate.net. The initial step in the biodegradation of di-alkyl phthalates is the hydrolysis of one ester bond by microbial esterases to form the corresponding mono-alkyl phthalate nih.govresearchgate.net.
Mono(2-Heptyl) Phthalate, as a monoester, is an intermediate in the degradation of di(2-heptyl) phthalate and is susceptible to further microbial attack. Studies on a variety of mono-alkyl phthalate esters have shown that they are readily biodegradable in both marine and freshwater sediments nih.govsfu.ca. One study found that a range of mono-alkyl phthalates had biodegradation half-lives in sediment ranging from 16 to 39 hours at 22°C nih.govsfu.ca. The rate of biodegradation did not show a clear relationship with the length of the alkyl chain nih.govsfu.ca.
The microbial degradation of the monoester proceeds via the hydrolysis of the remaining ester bond to form phthalic acid nih.gov. Phthalic acid is then further metabolized by microorganisms through various pathways, ultimately leading to its mineralization to carbon dioxide and water under aerobic conditions nih.gov. The branched structure of the heptyl group in Mono(2-Heptyl) Phthalate may influence the rate of its biodegradation, as steric hindrance can affect enzyme activity nih.gov. However, microorganisms have demonstrated the ability to degrade a wide variety of branched-chain organic compounds.
Table 2: Biodegradation Half-Lives of Selected Mono-alkyl Phthalate Esters in Sediment at 22°C
| Compound | Half-life (hours) | Reference |
| Mono-ethyl phthalate | Not specified, but readily biodegradable | nih.govsfu.ca |
| Mono-n-butyl phthalate | 16 | nih.govsfu.ca |
| Mono-benzyl phthalate | Readily biodegradable | nih.govsfu.ca |
| Mono-i-hexyl phthalate | Readily biodegradable | nih.govsfu.ca |
| Mono-2-ethylhexyl phthalate | 26 | nih.govsfu.ca |
| Mono-n-octyl phthalate | Readily biodegradable | nih.govsfu.ca |
| Mono-i-nonyl phthalate | Readily biodegradable | nih.govsfu.ca |
| Mono-i-decyl monoesters | 39 | nih.govsfu.ca |
Metabolic Pathways and Biotransformation of Parent Phthalates Leading to Mono 2 Heptyl Phthalate D4 and Its Non Deuterated Analog
Overview of Phthalate (B1215562) Ester Biotransformation to Monoesters
Phthalate metabolism generally occurs in two distinct phases. The first phase is characterized by the hydrolysis of the parent phthalate diester into its corresponding monoester metabolite. mdpi.comresearchgate.net For a parent compound like Di(2-heptyl) phthalate, this initial step yields Mono(2-Heptyl) Phthalate. This transformation is a critical activation step, as the resulting monoesters are often considered the more biologically active and toxicologically relevant compounds. mdpi.commdpi.com
Following hydrolysis, the monoester can undergo phase II metabolism. This second phase typically involves conjugation, most commonly with glucuronic acid, a process catalyzed by UDP-glucuronosyl-transferase enzymes. mdpi.com This conjugation step increases the water solubility of the metabolite, creating a hydrophilic conjugate that is more readily excreted from the body, primarily through urine. mdpi.commdpi.com For phthalates with longer alkyl chains, the monoester may also undergo further oxidation of the side chain before conjugation and excretion. mdpi.comnih.gov
Enzymatic Systems Involved in Phthalate Ester Hydrolysis and Monoester Formation
The conversion of phthalate diesters to monoesters is not a spontaneous process; it is catalyzed by a range of hydrolytic enzymes found throughout the body.
The primary enzymes responsible for the hydrolysis of phthalate esters are carboxylesterases (CES). mdpi.comnih.gov These enzymes, which belong to the α,β-serine hydrolase family, are widely expressed in various tissues, including the liver, intestine, and kidneys. nih.govepa.gov CES enzymes like CES1 and CES2 catalyze the cleavage of one of the ester bonds in the phthalate diester, releasing an alcohol molecule and forming the phthalate monoester. mdpi.com The broad substrate specificity of carboxylesterases allows them to act on a wide variety of structurally diverse phthalates. nih.gov Lipase enzymes, particularly pancreatic lipase, also contribute significantly to this initial hydrolytic step. mdpi.comcore.ac.uk
While carboxylesterases are the main drivers of monoester formation, other enzymes have been shown to possess hydrolytic activity towards phthalates. Notably, cholesterol esterase (CEase), an enzyme found in the pancreas, has demonstrated the ability to hydrolyze a variety of phthalate acid esters (PAEs) to their corresponding monoesters. nih.gov Studies using bovine and porcine pancreatic CEases showed effective hydrolysis of multiple PAEs, indicating that these enzymes can contribute to the nonspecific degradation of these compounds in mammals. nih.gov Once the monoester is formed, further oxidative metabolism is often carried out by cytochrome P450 (CYP) enzyme systems, particularly for higher molecular weight phthalates, before the final conjugation and excretion steps. frontiersin.orgnih.gov
Role of Mono(2-Heptyl) Phthalate-d4 in Tracing Metabolic Pathways of Parent Phthalates
This compound is a deuterated isotopologue of the natural metabolite. The inclusion of four deuterium (B1214612) atoms (a stable, non-radioactive isotope of hydrogen) creates a molecule that is chemically identical to its non-deuterated analog but has a slightly higher mass. This mass difference is key to its utility in metabolic research.
In human biomonitoring and kinetic studies, researchers can administer a precise dose of a deuterated parent phthalate, such as Di(2-heptyl) Phthalate-d4. nih.govnih.gov The resulting metabolites, including this compound, can then be distinguished from any pre-existing, non-deuterated phthalates from environmental exposure using sensitive analytical techniques like mass spectrometry. researchgate.netnih.govresearchgate.net This allows for the unambiguous tracing of the metabolic fate of the administered dose, enabling accurate determination of absorption, distribution, metabolism, and excretion (ADME) parameters, such as bioavailability and elimination half-life, without confounding background levels. nih.govnih.gov
Excretion Kinetics and Half-Life Determination of Phthalate Monoesters in Model Systems
Studies using deuterated phthalates have provided valuable data on the excretion kinetics of their monoester metabolites. Following oral administration, parent phthalates are rapidly metabolized, and their metabolites appear in urine shortly thereafter.
For instance, in a study involving oral administration of deuterated Di-(2-propylheptyl) phthalate (DPHP), a compound structurally similar to Di(2-heptyl) phthalate, maximum urinary concentrations of its oxidized monoester metabolites were reached within 3-4 hours. researchgate.net The elimination half-lives for these metabolites were estimated to be between 6 and 8 hours. researchgate.net A similar study on deuterated mono-2-ethylhexyl phthalate (MEHP) determined its mean elimination half-life to be approximately 3.5 hours. nih.gov For mono-n-butyl phthalate (MnBP), the half-life was even shorter at 1.9 hours. nih.gov The bulk of the metabolites are typically excreted within the first 24 to 48 hours after exposure. mdpi.comresearchgate.net
| Compound | Model System | Elimination Half-Life (t½) | Time to Max. Urinary Concentration | Primary Excretion Window |
|---|---|---|---|---|
| Oxidized DPHP Metabolites | Human Volunteers | 6 - 8 hours | 3 - 4 hours | ~24 hours |
| Mono-2-ethylhexyl phthalate (MEHP) | Human Volunteers | ~3.5 hours | Not Specified | >90% within 22 hours |
| Mono-n-butyl phthalate (MnBP) | Human Volunteers | ~1.9 hours | Not Specified | ~22 hours |
Comparative Metabolic Studies Across Different Biological Models
Significant species-specific differences exist in the metabolism of phthalates, which is a critical consideration when extrapolating toxicological data from animal models to humans. These differences are largely due to variations in the activity of key metabolizing enzymes.
A study comparing the metabolism of di(2-ethylhexyl) phthalate (DEHP) in mice, rats, and marmosets found substantial differences in enzyme activity across species and organs. nih.gov Lipase activity, which drives the formation of the monoester MEHP, varied by as much as 357-fold among the species, with the highest activity found in the small intestines of mice and the lowest in the lungs of marmosets. nih.gov The activity of UDP-glucuronyltransferase (UGT) for MEHP in liver microsomes was highest in mice, followed by rats and then marmosets, although these differences were less pronounced than those for lipase. nih.gov Such variations in metabolic capacity can lead to different levels of the bioactive monoester in the blood and tissues, potentially explaining species-specific differences in toxicity.
| Enzyme | Species | Relative Activity Level (Liver) | Organ with Highest Activity |
|---|---|---|---|
| Lipase (for DEHP) | Mice | High | Small Intestine |
| Rats | Intermediate | Not Specified | |
| Marmosets | Low | Not Specified | |
| UGT (for MEHP) | Mice | High | Liver |
| Rats | Intermediate | Liver | |
| Marmosets | Low | Liver |
Applications of Mono 2 Heptyl Phthalate D4 in Advanced Research
Use as a Quantitative Internal Standard in Biomonitoring Studies of Phthalate (B1215562) Exposure
In human biomonitoring studies, the accurate quantification of phthalate metabolites in biological matrices such as urine and blood is crucial for assessing exposure to parent phthalate compounds. Mono(2-Heptyl) Phthalate-d4 serves as an ideal internal standard for the analysis of Mono(2-Heptyl) Phthalate and other related phthalate monoesters using isotope dilution mass spectrometry (IDMS).
The principle of IDMS involves adding a known amount of the isotopically labeled standard, such as this compound, to a biological sample prior to extraction and analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Because the deuterated internal standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during sample preparation, extraction, and ionization in the mass spectrometer. By measuring the ratio of the native analyte to the labeled internal standard, precise and accurate quantification can be achieved, compensating for any analytical variability. This approach significantly improves the reliability and reproducibility of biomonitoring data. nih.gov
Table 1: Typical Performance of an LC-MS/MS Method for Phthalate Monoesters Using a Deuterated Internal Standard
| Parameter | Typical Value |
| Limit of Quantification (LOQ) | 0.3 - 1.0 ng/mL |
| Linearity (r²) | > 0.99 |
| Precision (% RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Note: This data is representative of methods used for various phthalate monoesters and illustrates the performance achievable with the use of deuterated internal standards. |
Tracer Applications in Environmental Fate and Transport Modeling
Understanding the environmental fate and transport of phthalates is essential for assessing their ecological impact. This compound can be employed as a tracer in laboratory and field studies to investigate the movement and transformation of phthalate monoesters in various environmental compartments, including soil, water, and sediment.
In these studies, a known quantity of this compound is introduced into a controlled environmental system. Over time, samples are collected and analyzed to determine the concentration and location of the deuterated compound. This allows researchers to track its partitioning between different environmental phases, its potential for bioaccumulation, and its degradation rates. The use of a labeled compound is critical to distinguish the experimentally introduced substance from any background levels of the non-deuterated phthalate that may be present in the environment. While comprehensive studies on the environmental fate of phthalates have been conducted, specific tracer studies utilizing this compound are not widely documented in publicly available literature. nih.govrsc.orgsemanticscholar.org However, the principles of using isotopically labeled compounds in such studies are well-established.
Application in In Vitro and In Vivo Metabolic Pathway Elucidation Studies
This compound is a valuable tool for elucidating the metabolic pathways of di(2-heptyl) phthalate and its monoester metabolite. In such studies, the deuterated compound can be administered to in vitro systems, such as liver microsomes or cultured cells, or to in vivo animal models. nih.govnih.gov
By tracking the appearance of deuterated metabolites over time, researchers can identify the products of further metabolism, such as oxidative metabolites. The distinct mass of the deuterium-labeled compounds allows for their unambiguous identification by mass spectrometry, even in complex biological matrices. This helps in constructing a detailed map of the biotransformation pathways, identifying the enzymes involved, and understanding the kinetics of these reactions. nih.gov Such studies are crucial for understanding the toxicology of phthalates, as the metabolic activation or detoxification pathways can significantly influence their biological activity. nih.gov
Table 2: Hypothetical Metabolic Products of this compound
| Parent Compound | Putative Metabolite |
| This compound | Mono(2-hydroxyheptyl) Phthalate-d4 |
| This compound | Mono(2-oxoheptyl) Phthalate-d4 |
| This compound | Mono(2-carboxyhexyl) Phthalate-d4 |
| Note: This table represents potential oxidative metabolites based on known phthalate metabolism pathways. |
Calibration and Validation of Analytical Instruments for Phthalate Metabolite Analysis
The accuracy and reliability of any analytical method depend on proper calibration and validation. This compound, with its high purity and known isotopic enrichment, is an excellent standard for the calibration and validation of analytical instruments, particularly LC-MS/MS systems, used for the analysis of phthalate metabolites. nih.govscispace.comresearchgate.net
In method validation, this compound can be used to assess key analytical parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. mdpi.com By preparing calibration standards containing known concentrations of the deuterated compound, a calibration curve can be generated to establish the instrument's response over a specific concentration range. s4science.at Furthermore, by spiking blank matrices with known amounts of this compound, the recovery of the analytical method can be determined, providing a measure of its accuracy. Its use ensures that the analytical measurements are robust, reliable, and fit for their intended purpose in research and regulatory monitoring.
Future Research Directions and Emerging Methodologies for Mono 2 Heptyl Phthalate D4 Studies
The study of phthalate (B1215562) metabolites, including the deuterated internal standard Mono(2-Heptyl) Phthalate-d4, is rapidly evolving. Future research is focused on developing more efficient, sensitive, and comprehensive analytical methods to better understand human exposure and metabolic pathways. These advancements are crucial for large-scale biomonitoring studies and for refining our understanding of phthalate biotransformation.
Q & A
Basic: How is Mono(2-Heptyl) Phthalate-d4 synthesized for use as an internal standard?
Answer:
Synthesis typically involves multi-step reactions starting with deuterated precursors. For example, diphenyl phthalate-d4 is synthesized via oxidation, chlorination, and esterification of o-xylene-d10, achieving a total yield of 75.2% after optimization. Structural confirmation requires mass spectrometry (MS) and nuclear magnetic resonance (NMR) to verify isotopic purity and positional deuteration . Similar methodologies can be adapted for this compound by substituting appropriate deuterated alkyl chains.
Basic: What storage conditions ensure the stability of deuterated phthalate standards?
Answer:
Deuterated phthalates should be stored in acetonitrile at −20°C to prevent degradation. Weekly preparation of fresh solutions is recommended, as studies show no observable degradation under these conditions. Internal standard solutions (e.g., diethyl phthalate-d4) should include stabilizers like quinoline-d7 or nitroaniline-d4 to maintain integrity during long-term storage .
Basic: How are deuterated phthalates validated in exposure assessment studies?
Answer:
Method validation requires spiking samples with isotopically labeled surrogates (e.g., di-n-butyl phthalate-d4) to monitor recovery rates. Quality assurance/quality control (QA/QC) criteria include using certified reference materials (CRMs) and internal standards (e.g., benzyl benzoate) to ensure accuracy (relative standard deviation <15%) and sensitivity (detection limits <0.1 ng/mL) in GC-MS analysis .
Advanced: How can deuterium labeling resolve discrepancies in biodegradation pathway studies?
Answer:
Deuterated phthalates enable precise tracking of metabolic intermediates. For example, deuterium labels in this compound allow differentiation between parent compounds and degradation products via LC-MS/MS. This method avoids interference from protonated analogs and clarifies pathways like oxidative cleavage or ester hydrolysis, which are critical for environmental fate studies .
Advanced: What strategies address conflicting data in phthalate metabolite quantification?
Answer:
Discrepancies often arise from variable extraction efficiencies or analytical techniques. Harmonization requires:
- Standardized protocols : Align SPE conditions (e.g., pH adjustment, column selection) across labs.
- Data sharing : Contact study authors for raw chromatograms or recalibrate using shared CRMs.
- Cross-validation : Compare results across LC-MS, GC-MS, and isotope dilution methods to identify systematic biases .
Advanced: How do isotopic effects influence NMR studies of deuterated phthalates?
Answer:
Deuterium incorporation reduces signal splitting in proton NMR, simplifying spectral interpretation for molecular dynamics. For example, deuterated solvents (e.g., DMSO-d6) minimize background noise, enabling precise analysis of hydrogen-deuterium exchange rates in phthalate interactions with biomolecules .
Advanced: How to optimize solid-phase extraction (SPE) for phthalate metabolites using deuterated analogs?
Answer:
Optimize SPE by:
- Column selection : Use mixed-mode sorbents (e.g., C18/SCX) for simultaneous retention of polar metabolites and hydrophobic phthalates.
- Elution pH : Adjust to pH 2.5–3.0 to protonate carboxylic acid metabolites (e.g., mono-carboxypropyl phthalate-d4) and enhance recovery.
- Surrogate correction : Spike samples with deuterated analogs (e.g., MEHP-d4) to correct for matrix effects and ionization efficiency .
Basic: What analytical techniques differentiate this compound from its non-deuterated counterpart?
Answer:
High-resolution mass spectrometry (HRMS) with exact mass measurement (e.g., Q-TOF) distinguishes deuterated species via mass shifts (e.g., +4 Da). Isotope ratio monitoring in GC-MS further confirms deuteration levels >98%, critical for avoiding false positives in trace analysis .
Advanced: How do deuterated phthalates improve cumulative risk assessments?
Answer:
Deuterated standards reduce uncertainty in exposure matrices by enabling simultaneous quantification of multiple phthalates and their metabolites. For cumulative risk models, they provide co-elution correction and matrix-matched calibration curves, addressing synergistic effects and pharmacokinetic variability .
Advanced: What are the challenges in synthesizing high-purity this compound?
Answer:
Key challenges include:
- Isotopic scrambling : Minimized by controlled reaction temperatures (<50°C) during esterification.
- Purification : Use preparative HPLC with deuterated mobile phases to isolate mono-alkylated products.
- Yield optimization : Single-factor testing (e.g., catalyst concentration, reaction time) improves efficiency while maintaining isotopic integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
